6-Methyl-2-(4-phenoxybenzoyl)pyridine
Overview
Description
“6-Methyl-2-(4-phenoxybenzoyl)pyridine” is a chemical compound . Its IUPAC name is (6-methoxy-2-pyridinyl)(4-phenoxyphenyl)methanone . The compound has a molecular weight of 305.33 .
Molecular Structure Analysis
The molecular structure of “6-Methyl-2-(4-phenoxybenzoyl)pyridine” can be represented by the linear formula C19H15NO3 . The InChI code for this compound is 1S/C19H15NO3/c1-22-18-9-5-8-17(20-18)19(21)14-10-12-16(13-11-14)23-15-6-3-2-4-7-15/h2-13H,1H3 .Scientific Research Applications
Synthesis and Characterization of Novel Polyimides
A novel pyridine-containing aromatic dianhydride monomer, derived from a similar compound to 6-Methyl-2-(4-phenoxybenzoyl)pyridine, was synthesized and used to prepare a series of new polyimides. These polyimides exhibited good thermal stability, mechanical properties, and low dielectric constants, making them suitable for high-performance materials applications (Wang et al., 2006).
Corrosion Inhibition
Aryl pyrazolo pyridine derivatives, closely related to 6-Methyl-2-(4-phenoxybenzoyl)pyridine, were studied for their corrosion inhibition effects on copper in hydrochloric acid systems. The study demonstrated significant inhibition efficiency, highlighting the potential of these compounds in protecting metals from corrosion (Sudheer & Quraishi, 2015).
Catalytic Activity in Organic Synthesis
Palladium complexes containing bis(benzimidazolin-2-ylidene)pyridine, a framework similar to 6-Methyl-2-(4-phenoxybenzoyl)pyridine, were synthesized and shown to be effective catalysts in Heck-type coupling reactions. This suggests potential applications in facilitating various organic synthesis processes (Hahn et al., 2005).
Antimicrobial Activity
Compounds structurally related to 6-Methyl-2-(4-phenoxybenzoyl)pyridine were synthesized and screened for their antimicrobial activity. The study found that several synthesized compounds exhibited significant biological activity against various microorganisms, indicating potential applications in the development of new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Luminescent Properties for Materials Science
The luminescent properties of lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines, which share a core structural motif with 6-Methyl-2-(4-phenoxybenzoyl)pyridine, were investigated. The study's findings could inform the design of new materials for optical and electronic applications, particularly in the field of nonlinear optics (Petoud et al., 1997).
properties
IUPAC Name |
(6-methylpyridin-2-yl)-(4-phenoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-14-6-5-9-18(20-14)19(21)15-10-12-17(13-11-15)22-16-7-3-2-4-8-16/h2-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSMKHJKWVETKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(4-phenoxybenzoyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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